1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester
Description
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester (CAS: 250674-50-1) is a halogenated naphthyridine derivative with a carboxylate ester group at position 2 and chlorine substituents at positions 4 and 4. This compound is synthesized via sequential cyclization and chlorination reactions, as demonstrated in , where treatment of intermediate 4 with POCl₃ yields the dichloro derivative . Its molecular formula is C₁₁H₈Cl₂N₂O₂ (molar mass: 283.1 g/mol), and it serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors like PF-04979064 . The ester group enhances solubility and facilitates further functionalization via Suzuki coupling or hydrolysis to the free acid .
Properties
CAS No. |
250674-50-1 |
|---|---|
Molecular Formula |
C11H8Cl2N2O2 |
Molecular Weight |
271.10 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)8-5-6(12)10-7(14-8)3-4-9(13)15-10/h3-5H,2H2,1H3 |
InChI Key |
AMBZWUFJQUTNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=C1)Cl)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester typically involves the condensation of appropriate starting materials followed by cyclization and decarboxylation. One common method includes the reaction of 4,6-dichloro-2-aminopyridine with ethyl chloroformate under basic conditions to form the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4,6-Dichloro-[1,5]naphthyridine-2-carboxylic acid ethyl ester, with the CAS number 250674-50-1, is a chemical compound with potential applications in scientific research . This compound, also known by its IUPAC name ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate, has a molecular formula of C11H8Cl2N2O2 and a molecular weight of 271.1 .
Synthesis and Reactivity of 1,5-Naphthyridines
1,5-Naphthyridine derivatives exhibit significant importance in medicinal chemistry due to their diverse biological activities . The synthesis of 1,5-naphthyridines can be achieved through various methods, including cyclization reactions and cycloaddition reactions .
Cyclization Reactions Several approaches exist for synthesizing 1,5-naphthyridines via cyclization. For instance, reacting 6-amino-1-aza-5-formylfulvene 7 and diethyl methylenemalonate 8 , followed by thermal cyclization, yields the 1,5-naphthyridine 9a . Similarly, 4-hydroxy-1,5-naphthyridine 9b can be prepared through a condensation reaction at 150 °C, followed by ring cyclization .
Cycloaddition Reactions Aza-Diels-Alder reactions, activated by Lewis acids, have been studied for synthesizing 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives 37a and 37b . These reactions can occur through endo intermediates in a regio- and stereoselective manner .
Mechanism of Action
The mechanism of action of 1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by preventing the binding of natural ligands, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate (CAS: 40296-46-6)
- Structural Difference : Carboxylate ester at position 3 instead of 2.
- Properties : Molecular formula C₁₁H₈Cl₂N₂O₂ (MW: 283.1 g/mol), melting point 32–34°C, boiling point 85°C/0.01 mmHg .
- Reactivity : The 3-carboxylate isomer is more reactive in nucleophilic substitution due to steric and electronic effects, making it suitable for Suzuki coupling at position 2 .
4-Chloro-1,7-naphthyridine-2-carboxylic acid ethyl ester (CAS: 250674-51-2)
- Structural Difference : 1,7-naphthyridine backbone (vs. 1,5) and a single chlorine at position 3.
- Properties : Molecular formula C₁₁H₉ClN₂O₂ (MW: 236.65 g/mol).
- Applications : Reduced halogenation decreases electrophilicity, limiting its utility in cross-coupling reactions compared to the 4,6-dichloro derivative .
Heterocyclic Analogs
Ethyl 4,6-dichloronicotinate (CAS: 40296-46-6)
- Structural Difference : Pyridine ring (vs. naphthyridine) with chlorines at positions 4 and 5.
- Properties: Molecular formula C₈H₇Cl₂NO₂ (MW: 220.05 g/mol), melting point 32–34°C .
- Applications : Widely used in agrochemicals and pharmaceuticals due to pyridine’s electron-deficient nature, enabling efficient SNAr reactions .
Ethyl 4,6-dichloropyridazine-3-carboxylate (CAS: 679406-03-2)
- Structural Difference : Pyridazine ring (two adjacent nitrogen atoms) with chlorines at positions 4 and 6.
- Properties : Molecular formula C₇H₆Cl₂N₂O₂ (MW: 221.04 g/mol).
- Reactivity : Pyridazine’s dual nitrogen atoms enhance solubility and hydrogen-bonding capacity, favoring use in antimalarial and antiviral agents .
Derivatives with Additional Functional Groups
Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
- Structural Difference : Oxo group at position 4 and ethyl substituent at position 1.
- Properties : The oxo group stabilizes the dihydro form, reducing aromaticity and altering UV absorption profiles.
- Applications : Key intermediate in PI3K/mTOR inhibitors, where the oxo group mimics ATP’s ribose moiety .
Ethyl 4,6-dichloropyrimidine-2-carboxylate (CAS: 56032-01-0)
- Structural Difference : Pyrimidine ring with chlorines at positions 4 and 6.
- Properties : Molecular formula C₇H₆Cl₂N₂O₂ (MW: 221.04 g/mol), density 1.433 g/cm³, predicted pKa -6.98 .
- Reactivity : Pyrimidine’s dual nitrogen atoms increase ring strain, accelerating hydrolysis compared to naphthyridine analogs .
Data Tables
Table 1: Structural Isomers Comparison
Table 2: Heterocyclic Analogs Comparison
Biological Activity
1,5-Naphthyridine-2-carboxylic acid, 4,6-dichloro-, ethyl ester (CAS No. 250674-50-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a naphthyridine core with two chlorine substituents and an ethyl ester functional group, which contribute to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C₁₁H₈Cl₂N₂O₂
- Molecular Weight : Approximately 271.1 g/mol
- IUPAC Name : Ethyl 4,6-dichloro-1,5-naphthyridine-2-carboxylate
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the condensation of 4,6-dichloro-2-aminopyridine with ethyl chloroformate under basic conditions. This reaction pathway is crucial for obtaining high yields and purity of the final product. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to a range of derivatives with potentially different biological activities .
Antimicrobial Properties
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial activities. For instance, studies have shown that certain naphthyridine derivatives can protect against infections caused by Escherichia coli and other gram-negative bacteria, suggesting a pro-drug mechanism where the compounds may require metabolic activation to exert their effects .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It can interact with specific molecular targets such as enzymes and receptors. The mechanism of action often involves binding to the active or allosteric sites of enzymes, thereby inhibiting their activity and altering cellular signaling pathways .
Receptor Modulation
The compound has also shown promise in modulating receptor activities. For example, it may act as a receptor antagonist by preventing the binding of natural ligands to specific receptors. This property could be leveraged in therapeutic contexts where modulation of receptor activity is desired .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Antibacterial Activity : A study evaluated various naphthyridine derivatives for their antibacterial properties against E. coli. Only specific esters demonstrated protective effects in vivo at doses ranging from 50 to 400 mg/kg .
- Mechanism Exploration : Research has focused on understanding how these compounds interact with biological targets through binding affinity studies and their impact on metabolic pathways.
- Therapeutic Potential : Ongoing investigations aim to elucidate the therapeutic applications of 1,5-naphthyridine derivatives in treating infections and possibly cancer due to their ability to inhibit certain enzymes involved in tumor progression .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 4,6-dichloro-1,5-naphthyridine-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization and chlorination steps. For example, heating a malonate derivative with a starting material generates an intermediate, which undergoes cyclization in phenyl ether. Subsequent treatment with POCl₃ introduces chlorine substituents . Key factors include temperature control during cyclization (to avoid decomposition) and stoichiometric precision in chlorination. Yields exceeding 60% are achievable with optimized conditions, such as using crown ethers to enhance reactivity in challenging substitutions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the positions of chlorine and ester groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC with UV detection ensures purity. X-ray crystallography can resolve ambiguities in regiochemistry .
Q. How should this compound be stored to maintain stability, and what are its decomposition products?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Exposure to moisture or heat generates toxic fumes (e.g., HCl, CO) via decomposition. Stability tests under accelerated conditions (40°C/75% RH) indicate <5% degradation over 6 months when properly sealed .
Q. What safety protocols are essential when handling this compound in the lab?
Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water; for inhalation, move to fresh air. Avoid incompatible materials like strong oxidizers, which may trigger exothermic reactions .
Advanced Research Questions
Q. How do the chloro and ethyl ester substituents influence reactivity in cross-coupling reactions?
The 4,6-dichloro groups act as directing groups, facilitating Suzuki-Miyaura couplings at the 2-position. The ethyl ester enhances solubility in organic solvents (e.g., THF, DCM), enabling efficient boronic acid/ester coupling. Steric hindrance from the ester can reduce yields in bulky substitutions, requiring tailored catalysts (e.g., Pd(PPh₃)₄) .
Q. What mechanistic insights explain contradictions in hydrolysis rates under basic vs. acidic conditions?
Alkaline hydrolysis (e.g., KOH/MeOH) proceeds via nucleophilic attack on the ester carbonyl, yielding the carboxylic acid. Acidic conditions (H₂SO₄/H₂O) show slower kinetics due to protonation of the carbonyl oxygen, reducing electrophilicity. Conflicting literature reports may arise from solvent polarity effects—aprotic solvents like MeCN accelerate base-mediated hydrolysis .
Q. How does this compound compare to analogous 1,7-naphthyridine derivatives in medicinal chemistry applications?
The 1,5-naphthyridine scaffold exhibits superior π-stacking interactions in enzyme binding pockets compared to 1,7-isomers. Chlorine atoms at 4,6 positions enhance lipophilicity (logP ~2.8), improving membrane permeability. In vitro studies show 10-fold higher inhibition of PI3K/mTOR pathways vs. 1,7-derivatives .
Q. What strategies resolve low yields in amidation reactions of the ethyl ester group?
Low yields often stem from poor nucleophile accessibility. Using coupling agents (e.g., HATU, EDCI) with DMF as a solvent increases reaction efficiency. Microwave-assisted synthesis (100°C, 30 min) improves conversion rates to >80% by enhancing molecular collisions .
Q. How can computational modeling predict bioactivity and guide structural modifications?
Density Functional Theory (DFT) calculates electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase. Substituent modifications at the 3-carboxylate position (e.g., replacing ethyl with cyclopropyl) are modeled to enhance target engagement .
Q. What analytical approaches address discrepancies in reported melting points and spectral data?
Inter-lab variability may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. Reproducible NMR spectra require strict drying of CDCl₃ and referencing to TMS. Collaborative validation via round-robin testing is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
